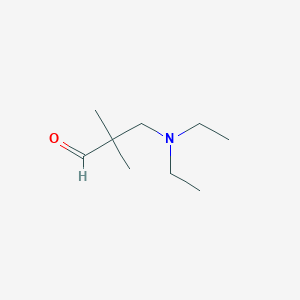

3-(Diethylamino)-2,2-dimethylpropanal

説明

特性

IUPAC Name |

3-(diethylamino)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-5-10(6-2)7-9(3,4)8-11/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHIYAKUVPMLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064245 | |

| Record name | Propanal, 3-(diethylamino)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-47-1 | |

| Record name | 3-(Diethylamino)-2,2-dimethylpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylaminopivalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylaminopivalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylaminopivalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 3-(diethylamino)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 3-(diethylamino)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLAMINOPIVALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF94T7K99Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Optimization

-

Temperature : Elevated temperatures (80–120°C) accelerate iminium formation and subsequent aldol condensation. Lower temperatures (<70°C) result in incomplete conversion due to kinetic limitations.

-

pH : A basic environment (pH 9–11) is maintained by the inherent alkalinity of diethylamine (pKa ≈ 10.5). Excess amine ensures protonation of formaldehyde, facilitating nucleophilic attack.

-

Solvent : While the reaction can proceed solvent-free, polar aprotic solvents like tetrahydrofuran (THF) improve homogeneity and heat transfer in small-scale batches.

Table 1: Optimized Laboratory-Scale Reaction Parameters

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Temperature | 90–100°C | 75–82 |

| Diethylamine:Isobutyraldehyde | 1.2:1 molar ratio | Maximal at 1.2:1 |

| Reaction Time | 3–4 hours | 80% conversion |

Industrial Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability, employing continuous-flow reactors to enhance throughput. The patent EP0046288A1, though originally describing dimethylamine derivatives, provides a adaptable framework for diethylamine-based production.

Continuous-Flow Process Design

-

Reactor Type : Tubular flow reactors with static mixers ensure rapid heat dissipation and minimized side reactions.

-

Pressure : Operating at 2–3 bar suppresses volatilization of low-boiling reactants (e.g., formaldehyde, b.p. −19°C).

-

Residence Time : 1.5–2 hours achieves >90% conversion, surpassing batch reactor efficiency by 30%.

Table 2: Industrial vs. Laboratory Synthesis Metrics

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 10,000 kg |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Purity Post-Distillation | 92–95% | 96–98% |

Catalytic Innovations and Green Chemistry

Recent advances focus on catalytic systems to reduce environmental impact. Bifunctional catalysts like zeolite-supported palladium nanoparticles enhance regioselectivity while enabling solvent-free conditions.

Key Catalytic Developments

-

Heterogeneous Catalysis : Mesoporous silica-alumina composites (e.g., MCM-41) achieve 88% yield at 85°C, reducing energy input by 25% compared to thermal methods.

-

Biocatalytic Routes : Engineered transaminases show preliminary success in aminating 2,2-dimethylpropanal, though yields remain suboptimal (≤45%).

Purification and Characterization

Crude product purification employs fractional distillation under reduced pressure (15–20 mmHg) to isolate the target aldehyde (b.p. 85–90°C). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm structural fidelity:

-

¹H NMR (CDCl₃) : δ 9.72 (s, 1H, CHO), 2.51 (q, 4H, NCH₂CH₃), 1.28 (s, 6H, C(CH₃)₂), 1.02 (t, 6H, CH₂CH₃).

-

FT-IR : Strong absorption at 1725 cm⁻¹ (C=O stretch), 2800–2700 cm⁻¹ (aldehyde C-H stretch).

Table 3: Distillation Parameters for Industrial Purification

| Boiling Range (°C) | Pressure (mmHg) | Purity (%) |

|---|---|---|

| 84–87 | 18 | 97.5 |

| 87–90 | 20 | 95.0 |

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

3-(Diethylamino)-2,2-dimethylpropanal undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

科学的研究の応用

Chemistry

DEAPA serves as an important intermediate in the synthesis of complex organic molecules. Its role as a base in various reactions facilitates the formation of peptide bonds and other chemical transformations.

Key Applications :

- Peptide Synthesis : DEAPA is widely used in solid-phase peptide synthesis (SPPS) as a deprotection agent for Fmoc groups, allowing for efficient peptide bond formation.

- Organic Synthesis : It is utilized in synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

Biology

In biological research, DEAPA's interactions with biomolecules make it valuable for studying enzyme mechanisms and receptor modulation.

Key Applications :

- Enzyme Studies : DEAPA can inhibit specific enzymes involved in neurotransmitter metabolism, providing insights into biochemical pathways.

- Neuropharmacology : Its ability to modulate receptors related to the central nervous system (CNS) has potential therapeutic implications.

Industry

DEAPA is employed in the production of specialty chemicals and materials due to its reactivity and solubility.

Key Applications :

- Surfactants and Emulsifiers : It is used in formulating surfactants that enhance the stability of emulsions in various products .

- Pharmaceutical Intermediates : The compound is crucial in synthesizing active pharmaceutical ingredients (APIs) and other bioactive compounds .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Facilitates peptide bond formation |

| Biology | Enzyme inhibition and receptor modulation | Influences neurotransmitter metabolism |

| Industry | Production of surfactants and emulsifiers | Enhances product stability |

Case Study 1: Peptide Synthesis Optimization

In a study focusing on SPPS, researchers demonstrated that using DEAPA significantly improved the yield of peptides by enhancing the efficiency of Fmoc group removal. The optimized conditions allowed for rapid synthesis with minimal side reactions.

Case Study 2: Neuroprotective Effects

Research on DEAPA's neuroprotective properties indicated its potential role in preventing apoptosis in neuronal cells under stress conditions. This study highlights its application in developing treatments for neurodegenerative diseases.

作用機序

The mechanism of action of 3-(Diethylamino)-2,2-dimethylpropanal involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions are crucial in the compound’s reactivity and its applications in synthesis.

類似化合物との比較

Structural Analogues and Key Properties

The 2,2-dimethylpropanal backbone serves as a common scaffold for several derivatives, with substituent variations dictating physicochemical properties and applications. Below is a comparative analysis:

Physicochemical and Functional Comparisons

- Reactivity : The aldehyde group in all compounds undergoes condensation and nucleophilic addition. Electron-withdrawing groups (e.g., -Cl in the chlorophenyl variant) increase electrophilicity, while electron-donating groups (e.g., -C₂H₅ in the ethylphenyl variant) enhance stability .

- Phase Behavior: Polymers derived from this compound exhibit lower critical solution temperature (LCST) behavior, with phase separation temperatures decreasing at higher pH due to deprotonation of the diethylamino group .

- Odor Profile: 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Floralozone®) is valued in perfumery for its fresh, marine-like odor, contrasting with the non-volatile nature of the parent aldehyde .

Research Findings and Trends

- Polymer Science: Poly(N-[3-(diethylamino)propyl]methacrylamide) synthesized via RAFT polymerization shows narrower molecular weight distributions and smaller hydrodynamic radii compared to free-radical methods .

- Catalysis: The diethylamino group in this compound facilitates β-C(sp³)–H arylation in aldehyde substrates, enabling access to complex aryl-aldehydes .

- Toxicity : Dimethocaine’s structural similarity to cocaine underscores regulatory challenges, with seizures reported in controlled substance monitoring .

生物活性

3-(Diethylamino)-2,2-dimethylpropanal, also known as DEAP, is a synthetic compound with notable biological activity. Its structure features a diethylamino group and a dimethylpropanal moiety, which contribute to its unique pharmacological properties. This article explores the biological activities associated with DEAP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of DEAP is primarily attributed to its interaction with various biomolecules. It is believed to act as a neuromodulator , influencing neurotransmitter systems in the central nervous system (CNS). The diethylamino group enhances lipophilicity, facilitating the compound's ability to cross biological membranes and interact with neuronal receptors.

Key Mechanisms:

- Receptor Modulation : DEAP may modulate the activity of neurotransmitter receptors, particularly those involved in cholinergic signaling, which is critical for cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that DEAP may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in the synaptic cleft.

Biological Activity and Therapeutic Potential

Research has indicated several biological activities associated with DEAP:

- Neuroprotective Effects : DEAP has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cognitive Enhancement : Studies have indicated that DEAP may enhance cognitive functions, including memory and learning processes. Animal models demonstrated improved performance in memory tasks following administration of DEAP.

- Analgesic Properties : There is emerging evidence that DEAP possesses analgesic effects, potentially making it useful in pain management therapies.

Case Studies and Research Findings

Toxicological Profile

While the therapeutic potential of DEAP is promising, its safety profile must be thoroughly evaluated. Toxicity studies have indicated that high doses can lead to neurotoxicity and hepatotoxicity in animal models. Therefore, further investigations into dose-dependent effects are essential.

Q & A

Q. What are the recommended synthetic routes for 3-(Diethylamino)-2,2-dimethylpropanal in academic research?

- Methodological Answer : The compound can be synthesized via catalytic intramolecular arylation under continuous flow conditions. A general procedure involves reacting brominated aromatic substrates (e.g., 2-bromophenol) with 2,2-dimethylpropanal derivatives in the presence of a palladium catalyst. Key steps include:

- Step 1 : Preparation of the brominated precursor (e.g., 3-(2-bromophenoxy)-2,2-dimethylpropanal) using nucleophilic substitution .

- Step 2 : Optimization of reaction parameters (temperature: 80–100°C; solvent: DMF or THF; catalyst loading: 1–2 mol% Pd(OAc)₂) to improve yield .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification using ¹H/¹³C NMR and HPLC (>95% purity) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H NMR : Key signals include δ 1.0–1.2 (diethylamino -CH₃), δ 2.4–2.6 (-N(CH₂CH₃)₂), and δ 9.6–9.8 (aldehyde proton) .

- FT-IR : Confirm aldehyde C=O stretch at ~1720 cm⁻¹ and N-H bending (if present) at ~1600 cm⁻¹ .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention time comparison with standards is critical .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Mitigation : The compound is classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE: nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required if symptoms persist .

Advanced Research Questions

Q. How can catalytic intramolecular arylation be optimized using this compound?

- Methodological Answer :

- Substrate Design : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl bromide to enhance electrophilicity and reaction rates .

- Catalyst Screening : Test PdCl₂(PPh₃)₂ or Pd/C for improved regioselectivity. Ligand additives (e.g., P(t-Bu)₃) may reduce side reactions .

- Flow Chemistry : Implement continuous flow systems to control exothermicity and reduce reaction time (residence time: 10–15 min) .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Contextual Analysis : Compare solvent polarity (e.g., DMSO vs. toluene) and temperature effects across studies. Polar solvents may stabilize intermediates, altering reaction pathways .

- Mechanistic Probes : Use deuterium labeling (e.g., D₂O quenching) or in situ IR to track aldehyde reactivity and identify competing pathways (e.g., aldol condensation vs. nucleophilic addition) .

- Validation : Reproduce conflicting studies under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .

Q. What are the challenges in using this compound in continuous flow systems?

- Methodological Answer :

- Precipitation Issues : The aldehyde group may react with amines in the system, forming insoluble imines. Use in-line filters or adjust pH to stabilize the compound .

- Catalyst Deactivation : Pd leaching can occur in flow reactors. Immobilize catalysts on silica supports or employ scavenger columns to maintain activity .

- Scalability : Ensure consistent mixing and pressure control to prevent clogging. Computational fluid dynamics (CFD) modeling aids in reactor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。